

Application Notes and Protocols for the Quantification of (3S,4S)-Tofacitinib

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Compound of Interest		
Compound Name:	(3S,4S)-Tofacitinib	
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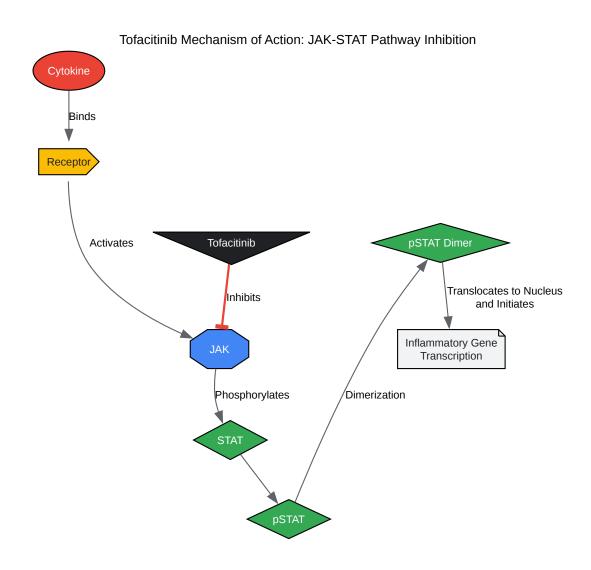
Introduction

Tofacitinib, chemically known as (3S,4S)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxopiperidine-1-propanenitrile, is a potent inhibitor of Janus kinases (JAKs). As the first approved oral JAK inhibitor for the treatment of rheumatoid arthritis, its precise and accurate quantification in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1] This document provides detailed application notes and protocols for the analytical quantification of Tofacitinib using various methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that drives inflammation in autoimmune diseases.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, Tofacitinib disrupts this cascade, leading to a reduction in the inflammatory response.[2]





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Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Analytical Methods for Tofacitinib Quantification



A variety of analytical methods have been developed and validated for the quantification of Tofacitinib in pharmaceutical dosage forms and biological matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tofacitinib quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1[3]	Method 2[4]	Method 3 (Chiral) [5]
Column	Kromosil C18 (150x4.8mm, 5μm)	Thermo scientific (3x4.6mm, 5µm)	CHIRALPAK IH
Mobile Phase	Methanol:Water (45:55 v/v)	pH 5.3 Buffer:Acetonitrile:Met hanol (40:40:20 v/v)	Ammonium acetate buffer (pH 8.0):Acetonitrile (gradient)
Flow Rate	1.0 mL/min	0.7 mL/min	-
Detection	UV at 254 nm	UV at 290 nm	UV at 285 nm
Linearity Range	-	49.85 - 149.55 μg/mL	0.1002 - 20.04 μg/mL
Correlation Coefficient (r²)	-	-	0.9999
Accuracy (% Recovery)	99.24%	-	98.6%
Precision (%RSD)	0.4% (Method Precision)	-	0.7%
LOD	0.05 μg/mL	-	0.04 μg/mL
LOQ	0.14 μg/mL	-	0.1 μg/mL



Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

Parameter	Method 1[6]	Method 2[7]
Column	UPLC BEH C18 (50x2.1mm, 1.7μm)	Chromolith RP18e
Mobile Phase	Acetonitrile:10.0 mM Ammonium Acetate, pH 4.5 (75:25 v/v)	5 mM Ammonium Acetate (pH 5.0):Acetonitrile (25:75 v/v)
Flow Rate	-	Flow-gradient
Detection	ESI Positive Mode	ESI Positive Mode
MRM Transition (m/z)	313.3 → 149.2	313.2 → 149.2
Linearity Range	0.05 - 100 ng/mL	0.40 - 74.4 ng/mL
Correlation Coefficient (r²)	≥ 0.9978	-
Accuracy	96.2 - 103.1%	<15% (LQC, MQC, HQC), <20% (LLOQ)
Precision (%CV)	2.1 - 5.1%	<15% (LQC, MQC, HQC), <20% (LLOQ)
LOD	-	-
LOQ	-	-
Extraction Recovery	98.6%	-

Experimental Protocols

Protocol 1: Quantification of Tofacitinib in Pharmaceutical Tablets by RP-HPLC[4]

This protocol describes a simple and accurate method for the determination of Tofacitinib in tablet dosage forms.



- 1. Materials and Reagents:
- · Tofacitinib reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Tofacitinib tablets
- 2. Chromatographic Conditions:
- Instrument: HPLC system with UV detector
- Column: Kromosil C18 (150mm x 4.8mm, 5μm)
- Mobile Phase: Methanol:Water (45:55 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 20 μL
- 3. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of Tofacitinib reference standard in the mobile phase to obtain a known concentration.
- 4. Sample Preparation:
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Tofacitinib and transfer it to a volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.



- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm membrane filter.
- 5. Analysis:
- Inject the standard and sample solutions into the chromatograph and record the peak areas.
- Calculate the amount of Tofacitinib in the sample by comparing the peak area of the sample with that of the standard.



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Workflow for Tofacitinib quantification in tablets by HPLC.

Protocol 2: Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS[7]

This protocol provides a highly sensitive and selective method for the quantification of Tofacitinib in human plasma, suitable for pharmacokinetic studies.

- 1. Materials and Reagents:
- Tofacitinib reference standard
- Tofacitinib-13C3,15N (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Methyl-tert butyl ether (MTBE)
- Human plasma (drug-free)



- 2. Chromatographic and Mass Spectrometric Conditions:
- Instrument: UPLC system coupled with a tandem mass spectrometer
- Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)
- Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)
- Flow Rate: 0.4 mL/min
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Tofacitinib: m/z 313.3 → 149.2
 - Tofacitinib-13C3,15N (IS): m/z 317.4 → 149.2
- 3. Stock and Working Solutions:
- Prepare stock solutions of Tofacitinib and the IS in methanol.
- Prepare working solutions by diluting the stock solutions with the mobile phase.
- 4. Calibration Standards and Quality Control (QC) Samples:
- Prepare calibration standards by spiking blank human plasma with working solutions to achieve a concentration range of 0.05-100 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- 5. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of plasma sample, add 25 μL of the IS working solution and vortex.
- Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.



- Reconstitute the residue in 100 μL of the mobile phase.
- 6. Analysis:
- Inject the prepared samples into the UPLC-MS/MS system.
- Quantify Tofacitinib by constructing a calibration curve of the peak area ratio (Tofacitinib/IS)
 versus concentration.



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Workflow for Tofacitinib quantification in plasma by UPLC-MS/MS.

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of **(3S,4S)-Tofacitinib**. The selection of a specific method should be based on the analytical requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Tofacitinib.

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